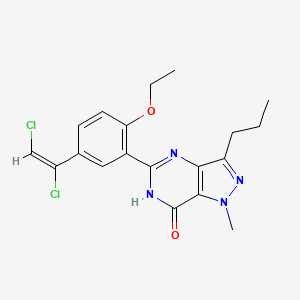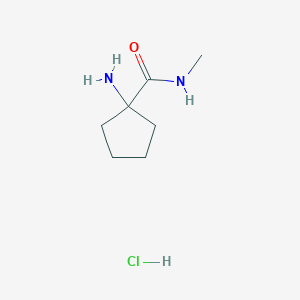
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Overview
Description
“1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” is a chemical compound with the IUPAC name 1-amino-N-methylcyclopentanecarboxamide hydrochloride . It has a molecular weight of 178.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 178.66 .Scientific Research Applications
Conformational Analysis and Molecular Dynamics
Research has explored the conformational preferences of amino acids related to 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride. A study by Alemán et al. (2006) used quantum mechanical calculations to understand the backbone flexibility and cyclic nature of such amino acids. The study highlights how the cyclic side chain's conformation depends on the backbone arrangement, providing insights for molecular dynamics and structural biology.
RNA Processing and Methylation
Another study by Dimock and Stoltzfus (1979) examined the effects of cycloleucine, a related compound, on RNA methylation in chicken embryo fibroblasts. This research contributes to understanding how certain compounds influence RNA processing and function, which can be pivotal in genetic and cellular studies.
Peptide Synthesis and Stereochemistry
Research into the stereochemistry of peptides containing analogues of this compound has been significant. For example, the work of Bardi et al. (1986) on the conformational analysis of protected homodipeptides contributes to the broader field of peptide synthesis and structural biology.
Inhibitory Properties and Enzymatic Synthesis
The inhibitory properties of structural and conformational analogues, as studied by Coulter et al. (1974), provide valuable information about the enzymatic synthesis of certain compounds. This research is significant for biochemistry, particularly in understanding enzyme interactions and inhibition.
Synthesis of Novel Compounds
Several studies, such as the one by Aghekyan et al. (2009), focus on the synthesis of novel compounds derived from or related to this compound. These studies contribute to the field of synthetic chemistry and the development of new molecules with potential applications in various scientific domains.
Imaging and Diagnostic Applications
Research into radiohalogenated α,α-disubstituted amino acids for PET and SPECT imaging, as discussed by Goodman et al. (2018), is another important application. This work is crucial for advancements in medical imaging and diagnostics, especially in cancer research.
Interaction with Receptors and Potential Therapeutic Uses
The study of interactions with receptors, such as the research by Trullás et al. (1991) on 1-aminocyclopropanecarboxylates, reveals potential therapeutic uses. Such research is valuable for pharmacology and neuroscience, especially in the development of new treatments for neurological conditions.
Autoradiographic Studies in Normal and Cancerous Mice
Finally, autoradiographic studies, like those conducted by Berlinguet et al. (1962), provide insights into the distribution and potential therapeutic effects of compounds related to this compound in cancer research.
Safety and Hazards
The safety information for “1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEACORCOKUAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

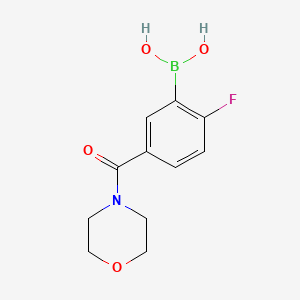
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)


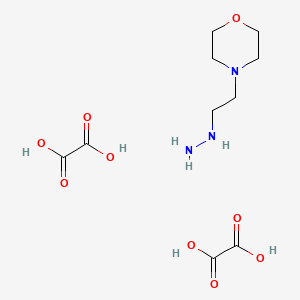


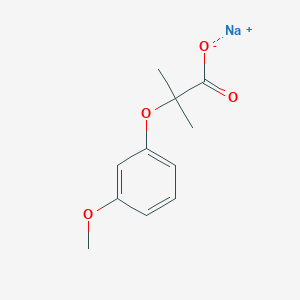
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)
![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

